molecular formula C47H62Cl2N4O9S B605275 methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;dihydrochloride CAS No. 1300114-12-8

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;dihydrochloride

Cat. No.: B605275
CAS No.: 1300114-12-8
M. Wt: 930.0 g/mol
InChI Key: MTABGSVEFKMZFG-USKOTZBXSA-N
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Description

ALB-109564(a), also known as 12’-methylthiovinblastine dihydrochloride, is a novel semi-synthetic Vinca alkaloid. It is primarily recognized for its potent antitumor activity, which has been demonstrated in various preclinical studies. This compound is currently undergoing Phase I clinical trials to evaluate its efficacy and safety in treating advanced solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: ALB-109564(a) is synthesized through a semi-synthetic process that involves the modification of natural Vinca alkaloidsThe reaction conditions involve specific temperature and pH controls to ensure the stability and purity of the final product .

Industrial Production Methods: The industrial production of ALB-109564(a) involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes multiple purification steps to ensure the compound meets the required pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: ALB-109564(a) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its therapeutic properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of ALB-109564(a) with enhanced antitumor activity and reduced toxicity .

Scientific Research Applications

ALB-109564(a) has a wide range of scientific research applications:

Mechanism of Action

ALB-109564(a) exerts its effects by interfering with tubulin polymerization, primarily targeting the microtubules that compose the mitotic spindle. This interference results in metaphase arrest, preventing cancer cells from dividing and proliferating. The compound’s molecular targets include tubulin proteins, and its pathways involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

  • Vinorelbine
  • Vinblastine
  • Vincristine

Comparison: ALB-109564(a) is unique due to its structural modification, which introduces a methylthio group at the 12’ position. This modification enhances its antitumor activity and reduces its toxicity compared to other Vinca alkaloids. Preclinical studies have shown that ALB-109564(a) demonstrates superior efficacy in delaying tumor growth compared to vinorelbine and other similar compounds .

Properties

CAS No.

1300114-12-8

Molecular Formula

C47H62Cl2N4O9S

Molecular Weight

930.0 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;dihydrochloride

InChI

InChI=1S/C47H60N4O9S.2ClH/c1-9-43(55)23-28-24-46(41(53)58-6,37-30(14-18-50(25-28)26-43)31-20-29(61-8)12-13-34(31)48-37)33-21-32-35(22-36(33)57-5)49(4)39-45(32)16-19-51-17-11-15-44(10-2,38(45)51)40(60-27(3)52)47(39,56)42(54)59-7;;/h11-13,15,20-22,28,38-40,48,55-56H,9-10,14,16-19,23-26H2,1-8H3;2*1H/t28-,38-,39+,40+,43-,44+,45+,46-,47-;;/m0../s1

InChI Key

MTABGSVEFKMZFG-USKOTZBXSA-N

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=C(N3)C=CC(=C4)SC)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.Cl.Cl

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=C(N3)C=CC(=C4)SC)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.Cl.Cl

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=C(N3)C=CC(=C4)SC)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ALB-109564 dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;dihydrochloride
Reactant of Route 2
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;dihydrochloride
Reactant of Route 3
Reactant of Route 3
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;dihydrochloride
Reactant of Route 4
Reactant of Route 4
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;dihydrochloride
Reactant of Route 5
Reactant of Route 5
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;dihydrochloride
Reactant of Route 6
Reactant of Route 6
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;dihydrochloride

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